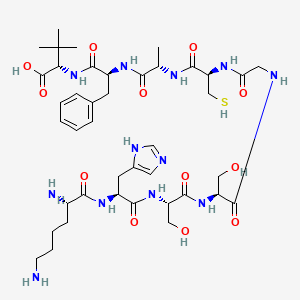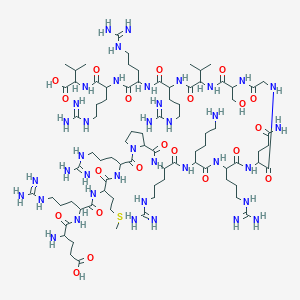
219312-69-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Nanoparticle Synthesis
The synthesis of inorganic nanoparticles is a vital area of chemical research, contributing significantly to the development of new materials. These advancements are crucial in various industries, including electronics, where the discovery of new semiconducting materials has revolutionized technology from vacuum tubes to miniature chips. This progression highlights the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Ethical and Social Aspects
The integration of technology into daily life has raised societal concerns about new technologies, especially those that challenge or improve upon ‘nature’. This includes areas like genetically modified crops, gene therapy, stem cell research, and cloning. These controversies underscore the importance of addressing the ethical, legal, and social aspects of scientific research and technological developments (Schuurbiers & Fisher, 2009).
Drug Discovery Perspectives
The historical perspective on drug discovery, heavily driven by chemistry and pharmacology, has seen monumental advancements in the past century. The integration of molecular biology and genomic sciences has greatly enriched therapeutic options, indicating a significant impact on drug discovery (Drews, 2000).
Belief in Science
The contrast between scientific breakthroughs and breakdowns is significant. The breakthrough in protein folding is a notable scientific achievement, enabling future research. However, the global loss of respect for scientific authority, exacerbated by misinformation, calls for urgent action to reinforce scientific credibility (Vekemans, 2023).
Scientific Software Frameworks
Scientific research applications often face challenges in development, usage, and maintenance due to their complexity. Scientific software frameworks, both for grid-enabling existing applications and for developing new applications, are emerging as solutions to enhance productivity in scientific research (Appelbe, Moresi, Quenette, & Simter, 2007).
Translational Research and Nursing Science
Translational research in nursing science focuses on applying basic healthcare science findings to clinical practice. This field is essential for addressing complex healthcare challenges and improving the application of scientific findings in real-world settings (Grady, 2010).
Integration Policies in Health Care
The integration of complementary and alternative medicine (CAM) into conventional medical practices is guided by scientific research. The balance between complementary versus alternative usages and the role of scientific research in shaping health care policies are key considerations (Hess, 2002).
Hackathons in Scientific Research
Hackathons enhance collaborative science by enabling peer review before publication. They cross-validate study designs and datasets, driving reproducibility of scientific analyses, thus accelerating discoveries and knowledge transfer in scientific research (Ghouila et al., 2018).
Cyberinfrastructure for e-Science
A well-designed e-Infrastructure is crucial for enabling faster, better, and different scientific research capabilities. The role of semantics in such an e-Infrastructure is fundamental for advancing scientific research applications (Hey & Trefethen, 2005).
Propriétés
Numéro CAS |
219312-69-3 |
|---|---|
Nom du produit |
219312-69-3 |
Formule moléculaire |
C₆₁H₇₈N₁₀O₁₄ |
Poids moléculaire |
1175.33 |
Séquence |
One Letter Code: SVYDFFVWL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










